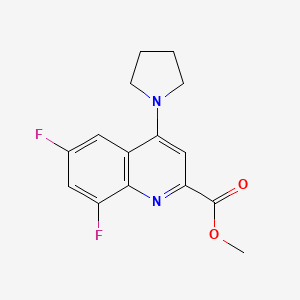
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the reaction of 6,8-difluoroquinoline-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis and scale-up techniques would apply if industrial production were required.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .
Applications De Recherche Scientifique
Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrrolidine ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Difluoroquinoline-2-carboxylic acid: A precursor in the synthesis of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate.
Pyrrolidine: A common structural motif in many biologically active compounds.
Fluoroquinolones: A class of antibiotics that share structural similarities with the quinoline core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
887589-83-5 |
|---|---|
Formule moléculaire |
C15H14F2N2O2 |
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
methyl 6,8-difluoro-4-pyrrolidin-1-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C15H14F2N2O2/c1-21-15(20)12-8-13(19-4-2-3-5-19)10-6-9(16)7-11(17)14(10)18-12/h6-8H,2-5H2,1H3 |
Clé InChI |
BQQSCLDWPVERHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


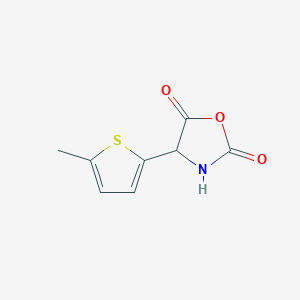
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)


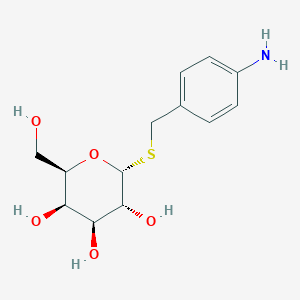

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
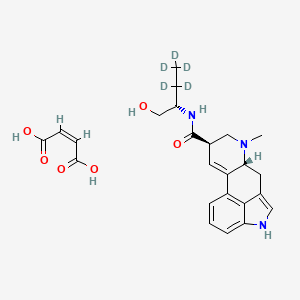
![(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
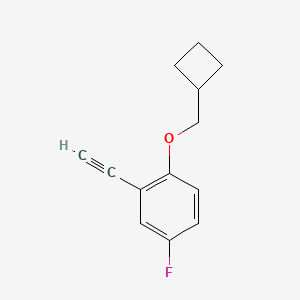

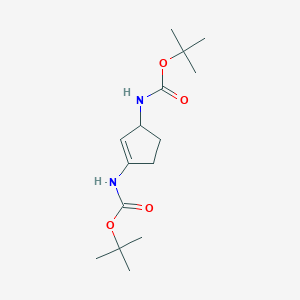

![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)
